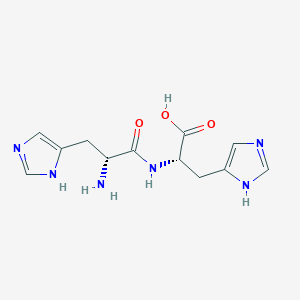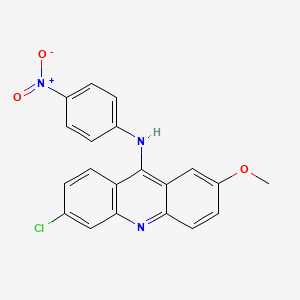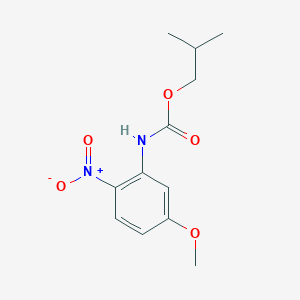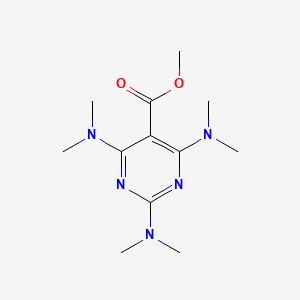
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two phenyl groups and an aniline moiety. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents. One common method involves the use of iodine monochloride (ICl) in dichloromethane solution . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triazine ring, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring.
Scientific Research Applications
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions
Biology: Triazine derivatives, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the materials science field, the compound is used as a building block for the synthesis of advanced materials, such as polymers and dyes, with specific properties.
Mechanism of Action
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline can be compared with other triazine derivatives, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound is used as a UV light absorber and stabilizer in polymer formulations.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound is employed as a chromogenic-extraction reagent for the spectrophotometric determination of iron.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
89213-58-1 |
|---|---|
Molecular Formula |
C21H16N4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline |
InChI |
InChI=1S/C21H16N4/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-25-21)16-11-5-2-6-12-16/h1-14H,22H2 |
InChI Key |
PHEGNZFQASGAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
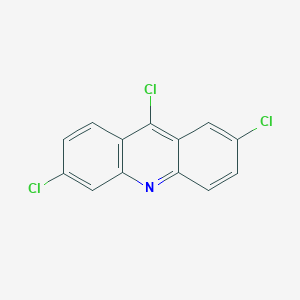

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

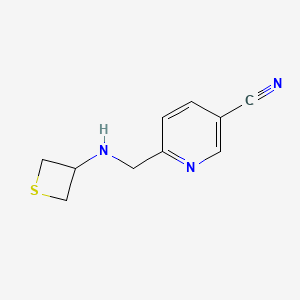
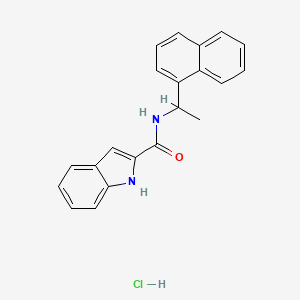
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
